N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
This compound features a 1,3-thiazole core substituted at the 5-position with a 4-methylphenyl group and at the 2-position with a methyl group. The ethanediamide moiety bridges a 2,5-difluorophenyl group and an ethyl linker connected to the thiazole ring.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c1-12-3-5-14(6-4-12)21-25-13(2)18(29-21)9-10-24-19(27)20(28)26-17-11-15(22)7-8-16(17)23/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQMFOJCUUEONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with an appropriate nucleophile.
Coupling Reactions: The final step involves coupling the thiazole derivative with the difluorophenyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of N’-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound’s key structural elements include:
- 1,3-Thiazole core : Common in agrochemicals (e.g., thifluzamide, ) and pharmaceuticals.
- Ethanediamide linker : Rare in the literature but shares similarities with hydrazide derivatives (e.g., compounds in ).
- Fluorophenyl substituents : Enhance metabolic stability and binding affinity, as seen in flumetsulam () and triaziflam ().
Table 1: Structural Comparison of Key Analogs
| Compound Name/ID | Core Structure | Key Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1,3-Thiazole | 2,5-Difluorophenyl, 4-methylphenyl | Ethanediamide, methyl | ~450 (estimated) |
| 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-triazole-3-thiones | 1,2,4-Triazole | 2,4-Difluorophenyl, sulfonylphenyl | Thione, NH | ~400–450 |
| Thifluzamide () | Thiazolecarboxamide | Trifluoromethyl, dibromo-trifluoromethoxy | Carboxamide, bromine | 528.9 |
| Flumetsulam () | Triazolo-pyrimidine | 2,6-Difluorophenyl | Sulfonamide, methoxy | 325.3 |
| 3-{4-(4-Chlorophenyl)-1,3-Thiazol-2-ylamino}Propanehydrazide | Thiazole-hydrazide | Chlorophenyl, dimethylphenyl | Hydrazide, C=N | ~430 (estimated) |
Key Research Findings
Thiazole vs. Triazole Cores : Thiazoles (target compound, thifluzamide) generally exhibit higher metabolic stability than triazoles () due to reduced susceptibility to oxidative degradation .
Fluorine Substitution: 2,5-Difluorophenyl groups enhance lipophilicity and membrane permeability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ) .
Ethanediamide vs.
Biological Activity
N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H19F2N3O2S
- Molecular Weight : 401.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The thiazole ring is known for its ability to participate in diverse biochemical interactions, enhancing the compound's efficacy in targeting specific diseases.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated various thiazole derivatives against human cancer cell lines (MDA-MB-231, Hela). The compound demonstrated notable cytotoxicity with IC50 values ranging from 4 to 10 µM, suggesting its potential as an antitumor agent .
Antidiabetic Effects
Recent investigations have highlighted the potential of similar compounds as glucokinase activators, which play a crucial role in glucose metabolism:
- Research Findings : In vitro assays revealed that certain derivatives exhibited potent antidiabetic activity by enhancing glucose uptake in muscle cells and improving insulin sensitivity .
Neuroprotective Properties
The compound's structural features may confer neuroprotective effects:
- Experimental Evidence : Studies have shown that compounds with similar thiazole structures can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
